molecular formula C24H40O3 B1669508 5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol CAS No. 83002-04-4

5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol

Cat. No. B1669508
CAS RN: 83002-04-4
M. Wt: 376.6 g/mol
InChI Key: YNZFFALZMRAPHQ-SYYKKAFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(−)-CP 55,940 is a potent and non-selective cannabinoid (CB) receptor agonist with Ki values of 0.5 to 5 and 0.69 to 2.8 nM for CB1 and CB2 receptors, respectively. It is more potent than Δ9-THC in both behavioral tests and in receptor binding assays. In vivo, (−)-CP 55,940 administered intraperitoneally (0.3-3 mg/kg) or as an aerosol (0.72-72 mg/ml), suppresses locomotor activity, increases tail flick latency in a hot plate test for analgesia, and decreases body temperature in mice in a dose-dependent manner. Subchronic administration of (−)-CP 55,940 (0.03 mg/kg) also reduces body weight loss and running wheel activity in a rat model of anorexia nervosa.
CP-55940 is a non-selective cannabinoid receptor agonist with Ki values of 0.58 and 0.69 nM for human recombinant CB1 and CB2, respectively.

Scientific Research Applications

1. Use in Studying Cannabinoid Receptor Agonists

A study investigated the efficacy of (-)-5-(1,1-dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-phenol (CP 55,940) along with other drugs in stimulating G protein activation in the mouse brain. This compound was evaluated for its interaction with cannabinoid CB1 receptors, providing insights into its potential role in neurological studies (Burkey et al., 1997).

2. Role in Chemical Synthesis and Industrial Chemistry

In a different context, the synthesis process of compounds like 5-hydroxymethylfurfural (HMF) was explored for industrial chemical applications, such as in the production of biofuels and key industrial chemicals. Though not directly mentioning 5-(1,1-dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol, this research demonstrates the relevance of similar chemical structures in green chemistry and sustainable development (Li et al., 2017).

3. Exploration in Microbial Degradation

A study on Sphingomonas xenophaga Bayram highlighted its ability to degrade environmental contaminants, including isomers similar to 5-(1,1-dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol. This research provides insights into the environmental and ecological implications of such compounds (Gabriel et al., 2005).

4. Application in Organic Synthesis

Various studies have explored the synthesis of similar compounds and their derivatives, highlighting their utility in organic chemistry and pharmaceutical development. For example, the synthesis of 3-hydroxy-5,5-dimethyl-2-[phenyl(phenylthio)methyl]cyclohex-2-enone derivatives, a compound structurally related to 5-(1,1-dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol, demonstrates the significance of such chemical structures in organic synthesis (Song et al., 2015).

5. Insights into Molecular Structures and Properties

Research on the crystal structures of compounds with similar molecular frameworks provides valuable information on their physical and chemical properties. These insights are crucial for the development of new materials and drugs (Mohan et al., 2003).

properties

IUPAC Name

2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O3/c1-4-5-6-7-14-24(2,3)19-11-13-21(23(27)16-19)22-17-20(26)12-10-18(22)9-8-15-25/h11,13,16,18,20,22,25-27H,4-10,12,14-15,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZFFALZMRAPHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol
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5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol
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5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol
Reactant of Route 4
5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol
Reactant of Route 5
5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol
Reactant of Route 6
5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol

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